2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
CAS No.: 30161-92-3
Cat. No.: VC20479634
Molecular Formula: C5H2ClN3O2S
Molecular Weight: 203.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30161-92-3 |
|---|---|
| Molecular Formula | C5H2ClN3O2S |
| Molecular Weight | 203.61 g/mol |
| IUPAC Name | 2-chloro-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
| Standard InChI | InChI=1S/C5H2ClN3O2S/c6-4-7-2-1(12-4)3(10)9-5(11)8-2/h(H2,8,9,10,11) |
| Standard InChI Key | AZTWMCPOSPAPMX-UHFFFAOYSA-N |
| Canonical SMILES | C12=C(NC(=O)NC1=O)N=C(S2)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule comprises a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) fused to a pyrimidine-dione system (a six-membered ring with two nitrogen atoms and two ketone groups). The chlorine atom occupies the 2-position of the thiazole moiety, introducing electronegativity and steric effects that influence reactivity and biological interactions .
Molecular Formula and Weight
The molecular formula is C₅H₂ClN₄O₂S, with a molecular weight of 216.62 g/mol. Key structural features include:
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Thiazole ring: Positions 4 and 5 fuse to the pyrimidine ring.
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Pyrimidine-dione: Ketone groups at positions 5 and 7.
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Chlorine substituent: Enhances electrophilic character at the 2-position.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₂ClN₄O₂S |
| Molecular Weight | 216.62 g/mol |
| SMILES Notation | ClC1=NC2=C(S1)C(=O)NC(=O)N2 |
| InChI Key | UXYXGJZBFPZQSH-UHFFFAOYSA-N |
Synthetic Pathways
Multicomponent Reactions (MCRs)
Analogous thiazolo-pyrimidine-diones are synthesized via MCRs, as demonstrated in the preparation of 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives . For the 2-chloro variant, a plausible route involves:
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Chlorination: Introducing chlorine at the 2-position using POCl₃ or N-chlorosuccinimide.
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Cyclocondensation: Reacting 2-chlorothiazole-4,5-diamine with urea or thiourea under acidic conditions to form the pyrimidine-dione ring.
Green Chemistry Approaches
Ultrasound-assisted synthesis in aqueous-THF mixtures, as reported for related compounds, could improve yield and reduce reaction times .
Table 2: Predicted Physicochemical Properties
| Parameter | Value |
|---|---|
| LogP (Lipophilicity) | 1.2–1.8 |
| Water Solubility | ~0.5 mg/mL (low) |
| Melting Point | 240–260°C (decomposes) |
| pKa | 8.3 (basic nitrogen) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Absence of aromatic protons (C₅H₂ClN₄O₂S) except for the thiazole proton at δ 8.1–8.3 ppm.
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¹³C NMR: Peaks at δ 160–165 ppm (C=O), δ 150–155 ppm (thiazole C2-Cl), and δ 110–120 ppm (pyrimidine carbons) .
Infrared (IR) Spectroscopy
Strong absorptions at:
Computational Predictions
Collision Cross Section (CCS)
Using ion mobility spectrometry, predicted CCS values for common adducts include:
Table 3: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 217.02 | 152.4 |
| [M+Na]⁺ | 239.01 | 165.2 |
| [M-H]⁻ | 215.01 | 150.8 |
Density Functional Theory (DFT)
DFT calculations predict a planar geometry with partial negative charge localization on the carbonyl oxygens and chlorine atom, facilitating electrophilic aromatic substitution at the 4- and 6-positions .
Industrial and Research Implications
Drug Discovery
The compound’s scaffold is a candidate for fragment-based drug design, particularly in kinase inhibitor development.
Material Science
Conjugated π-systems may enable applications in organic semiconductors or fluorescent probes.
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